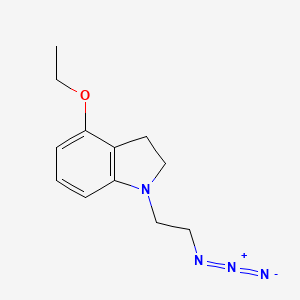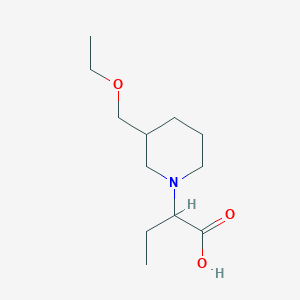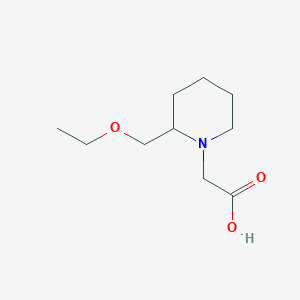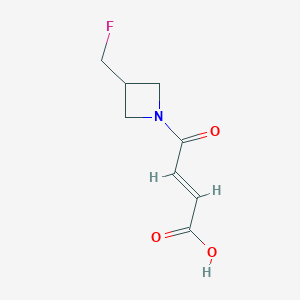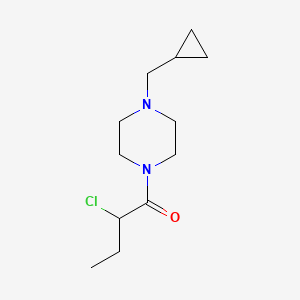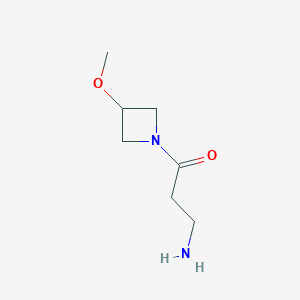
6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine
Descripción general
Descripción
6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine is a compound that contains a trifluoromethylpyridine (TFMP) motif . TFMP and its derivatives have been widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Molecular Structure Analysis
The molecular structure of 6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine involves a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . This structure is thought to contribute to the compound’s biological activity .Aplicaciones Científicas De Investigación
Drug Discovery
The compound contains a pyrrolidine ring, which is a versatile scaffold for novel biologically active compounds . This five-membered ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring .
Agrochemical Applications
Trifluoromethylpyridine (TFMP) derivatives, which would include “6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine”, have applications in the agrochemical industry . These derivatives are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceutical Applications
Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Antifungal Activity
While not directly related to “6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine”, compounds with similar structures have shown antifungal activity . The benzene ring of the indazole in these compounds hovered in the electrostatic region, indicating that electropositivity was beneficial for the antifungal activity .
HIV Reverse Transcriptase Inhibitors
Again, while not directly related to “6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine”, some isatin derivatives displayed prominent antiviral activities as HIV reverse transcriptase inhibitors .
Mecanismo De Acción
Target of Action
The primary targets of 6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine are the voltage-gated sodium channels Nav1.7 and Nav1.8 . These channels are attractive targets for the treatment of pain based on the high level of target validation with genetic evidence linking Nav1.7 and Nav1.8 to pain in humans .
Mode of Action
6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine acts as a potent blocker of the Nav1.7 and Nav1.8 channels . By blocking these channels, it prevents the propagation of action potentials in neurons, thereby inhibiting the transmission of pain signals to the brain .
Biochemical Pathways
The compound’s action on Nav1.7 and Nav1.8 channels affects the neuronal signaling pathways involved in pain perception . By blocking these channels, it disrupts the normal flow of sodium ions into the neurons, which is necessary for the generation and propagation of action potentials . This leads to a decrease in neuronal excitability and a reduction in pain signaling .
Pharmacokinetics
It is expected to have oral activity and improved selectivity . The compound is also designed to overcome phospholipidosis observed with the initial leads .
Result of Action
The result of the action of 6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine is a robust in vivo efficacy in both inflammatory and neuropathic rodent models of pain . By blocking the Nav1.7 and Nav1.8 channels, it effectively reduces the perception of pain .
Direcciones Futuras
The future directions for research on 6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine and similar compounds could involve further exploration of their potential as Nav1.7 and Nav1.8 blockers for the treatment of pain . Additionally, the unique physicochemical properties of the fluorine atom and the pyridine moiety in these compounds suggest that they may have many novel applications that will be discovered in the future .
Propiedades
IUPAC Name |
6-[3-(trifluoromethyl)pyrrolidin-1-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3/c11-10(12,13)7-3-4-16(6-7)9-2-1-8(14)5-15-9/h1-2,5,7H,3-4,6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFDGQQTFATWIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(F)(F)F)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)(piperidin-2-yl)methanone](/img/structure/B1490840.png)
![(E)-4-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobut-2-enoic acid](/img/structure/B1490841.png)
